molecular formula C8H12Cl2N4 B13453216 (1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride

(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride

Cat. No.: B13453216
M. Wt: 235.11 g/mol
InChI Key: DVEUKLQSDXKCJX-ZJIMSODOSA-N
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Description

(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Functionalization: The benzotriazole core is then functionalized to introduce the ethan-1-amine group. This can be done through a series of reactions, including alkylation and amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

    Scale-Up: The process is scaled up from laboratory to industrial scale, with considerations for safety, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzotriazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the ethan-1-amine group.

    1-(1H-1,2,3-Benzotriazol-6-yl)ethan-1-amine: A related compound without the dihydrochloride salt form.

    1-(1H-1,2,3-Benzotriazol-6-yl)ethanol: Another derivative with a hydroxyl group instead of an amine group.

Uniqueness

(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity compared to other benzotriazole derivatives.

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

(1R)-1-(2H-benzotriazol-5-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H10N4.2ClH/c1-5(9)6-2-3-7-8(4-6)11-12-10-7;;/h2-5H,9H2,1H3,(H,10,11,12);2*1H/t5-;;/m1../s1

InChI Key

DVEUKLQSDXKCJX-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](C1=CC2=NNN=C2C=C1)N.Cl.Cl

Canonical SMILES

CC(C1=CC2=NNN=C2C=C1)N.Cl.Cl

Origin of Product

United States

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